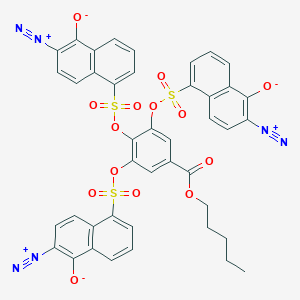

Pentyl 3,4,5-tris(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)benzoate

Description

Pentyl 3,4,5-tris(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)benzoate (CAS 94277-86-8) is a multifunctional benzoate ester derivative characterized by three sulfonyloxy-linked diazonaphthyl substituents on the aromatic core. The pentyl ester group at the para position contributes to its lipophilicity, while the diazo groups (6-diazo-5,6-dihydro-5-oxo-1-naphthyl) confer photochemical reactivity, making it a candidate for applications in photoresists or photoacid generators . Its synthesis likely involves esterification of 3,4,5-trihydroxybenzoic acid with sulfonated diazonaphthyl precursors, followed by pentyl esterification—a method analogous to dendritic polymer syntheses described in other studies .

Properties

CAS No. |

94277-86-8 |

|---|---|

Molecular Formula |

C42H28N6O14S3 |

Molecular Weight |

936.9 g/mol |

IUPAC Name |

5-[2,3-bis[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]-5-pentoxycarbonylphenoxy]sulfonyl-2-diazonionaphthalen-1-olate |

InChI |

InChI=1S/C42H28N6O14S3/c1-2-3-4-20-59-42(52)23-21-33(60-63(53,54)35-11-5-8-27-24(35)14-17-30(46-43)38(27)49)41(62-65(57,58)37-13-7-10-29-26(37)16-19-32(48-45)40(29)51)34(22-23)61-64(55,56)36-12-6-9-28-25(36)15-18-31(47-44)39(28)50/h5-19,21-22H,2-4,20H2,1H3 |

InChI Key |

NSQSUVGLFLIZAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C1=CC(=C(C(=C1)OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N)OS(=O)(=O)C4=CC=CC5=C4C=CC(=C5[O-])[N+]#N)OS(=O)(=O)C6=CC=CC7=C6C=CC(=C7[O-])[N+]#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of strong acids and bases, along with specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

Pentyl 3,4,5-tris(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the diazo groups.

Substitution: The sulphonyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, with temperature, solvent, and pH being critical factors .

Major Products Formed

These products are often characterized using techniques such as HPLC and mass spectrometry .

Scientific Research Applications

Pentyl 3,4,5-tris(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)benzoate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentyl 3,4,5-tris(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s diazo groups are known to form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. 3,4,5-Tris(n-dodecyloxy)benzyloxy Benzoate Derivatives

- Structure: These compounds feature long alkyl chains (n-dodecyloxy) instead of sulfonyl-diazo groups. For example, 12G1-AG-Terphenyldiamine contains tris(n-dodecyloxy)benzyloxy groups, enhancing solubility in nonpolar solvents .

- Properties : The alkyl chains improve thermal stability (up to 250°C) and liquid crystalline behavior, unlike the diazo-substituted target compound, which likely decomposes at lower temperatures due to labile diazo groups.

b. Metalloporphyrazines with 3,4,5-Tris(benzyloxy)benzoate Groups

- Structure : Benzyloxy substituents provide steric bulk without photoreactivity. For instance, magnesium porphyrazine derivatives incorporate tris(benzyloxy)benzoate via esterification with DCC/TsOH .

- Properties : Enhanced aggregation in solution due to π-π stacking, whereas the target compound’s diazo groups may promote UV-induced crosslinking.

- Applications : Utilized in supramolecular chemistry and catalysis, differing from the target’s imaging applications .

c. Triazole and Oxadiazole-Based Benzoate Derivatives

- Structure : Compounds like 4-(5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl) semicarbazide incorporate heterocycles (triazole/oxadiazole) instead of diazo groups .

- Properties : Higher biological activity (e.g., antimicrobial) due to heterocyclic motifs, whereas the target compound’s functionality is photochemically driven.

- Applications : Medicinal chemistry vs. industrial photolithography .

Comparative Data Table

Commercial and Industrial Relevance

- Listed by multiple suppliers (e.g., Zibo Hangyu Biotechnology) , indicating industrial demand. In contrast, tris(n-dodecyloxy) derivatives are niche research chemicals , and triazole derivatives are pharma intermediates .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Pentyl 3,4,5-tris(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)benzoate in a laboratory setting?

- Methodological Answer : Follow multi-step protocols analogous to triazine-based syntheses (e.g., coupling reactions using trichlorotriazine derivatives with phenol intermediates under controlled stoichiometry). Ensure precise temperature control (0–5°C) during diazo group stabilization to prevent premature decomposition . Characterize intermediates via HPLC and NMR after each step to confirm regioselectivity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- UV-Vis : Confirm diazo group absorption bands (~400–450 nm).

- NMR : Analyze aromatic proton environments (e.g., benzoate vs. naphthyl protons).

- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns matching theoretical values. Cross-reference with synthetic intermediates to resolve ambiguities .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer : Diazo groups are light- and heat-sensitive. Store lyophilized samples in amber vials at –20°C under inert gas (argon). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., hydrolysis of sulphonyl esters) .

Advanced Research Questions

Q. How to design experiments to evaluate the environmental fate of this compound, considering its complex functional groups?

- Methodological Answer : Adopt a tiered approach:

- Laboratory Phase : Measure hydrolysis rates (pH 4–9), photolysis under simulated sunlight, and soil sorption coefficients (Kd) using OECD guidelines .

- Field Phase : Use split-split plot designs (e.g., rootstock studies) to model bioaccumulation in terrestrial/aquatic systems, with GC-MS/MS for trace quantification .

Q. What strategies resolve contradictions in biological activity data (e.g., antioxidant vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Analysis : Test across concentrations (nM–mM) to identify biphasic effects.

- Mechanistic Studies : Use ROS scavenging assays (e.g., DPPH) paired with apoptosis markers (caspase-3 activation) to differentiate pathways .

- Computational Modeling : Perform QSAR analyses to correlate substituent effects (e.g., sulphonyl vs. diazo groups) with observed bioactivity .

Q. How to integrate this compound into a theoretical framework for studying multi-functionalized aromatic systems?

- Methodological Answer : Apply the quadripolar model:

- Theoretical Pole : Link to electron-deficient aromatic systems (e.g., triazines) and their reactivity.

- Epistemological Pole : Define hypotheses about steric vs. electronic substituent influences.

- Morphological Pole : Map spatial arrangements via crystallography or DFT calculations.

- Technical Pole : Optimize synthetic protocols for scalability .

Q. What advanced techniques characterize its interactions with biomacromolecules (e.g., proteins)?

- Methodological Answer :

- SPR/BLI : Measure binding kinetics (kon/koff) in real-time.

- Cryo-EM/X-ray Crystallography : Resolve binding site geometries.

- ITC : Quantify thermodynamic parameters (ΔH, ΔS) .

Data Analysis & Contradiction Management

Q. How to address discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer :

- Batch Comparison : Use PCA (Principal Component Analysis) on NMR/IR datasets to identify outlier batches.

- Controlled Replication : Re-synthesize under strict anhydrous conditions to isolate moisture-sensitive variables .

Q. What statistical models are appropriate for multi-variable optimization of its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.